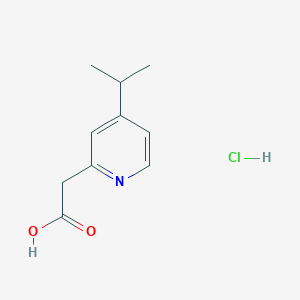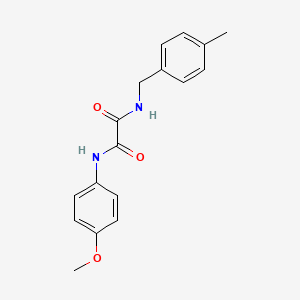
N-(4-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide, also known as MMEDA, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MMEDA is a derivative of ethylenediamine and is commonly used as a ligand in coordination chemistry.
Aplicaciones Científicas De Investigación
Analytical Characterization
- N-(4-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide and its derivatives have been subject to analytical studies, particularly in the context of hallucinogenic substances. For instance, substances like 25D-NBOMe, 25E-NBOMe, and 25G-NBOMe, which are N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, were analyzed using techniques such as GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR. These studies aimed at unequivocal identification of the active components in blotter papers seized from the drug market (Zuba & Sekuła, 2013).
Synthesis and Evaluation
- The compound and its related derivatives have been synthesized for various purposes, including the development of new medications. For example, a synthesis method for N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for antiasthmatic formoterol, has been established (Wang Yong-mei, 2007).
Role in Clinical Toxicology
- The compound's derivatives have been studied for their role in clinical and forensic toxicology, particularly in understanding drug-drug interactions and metabolic pathways. For example, studies on the metabolism of NBOMe compounds, which include 25I-NBOMe and 25I-NBOH, have shed light on the enzymes involved in their metabolism and the resulting metabolites (Nielsen et al., 2017).
Pharmacological Studies
- There are pharmacological studies exploring the effects of derivatives on serotonin receptors. For example, derivatives such as 25D-NBOMe and 25E-NBOMe have been analyzed for their high potency agonist effects at 5-HT2A receptors, which is indicative of hallucinogenic activity (Eshleman et al., 2018).
Photocatalytic Applications
- Studies have also explored the photocatalytic oxidation of derivatives like 4-methoxybenzyl alcohol into corresponding aldehydes, indicating potential applications in chemical synthesis and industrial processes (Higashimoto et al., 2009).
Propiedades
IUPAC Name |
N'-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-3-5-13(6-4-12)11-18-16(20)17(21)19-14-7-9-15(22-2)10-8-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGAWCXROMKSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

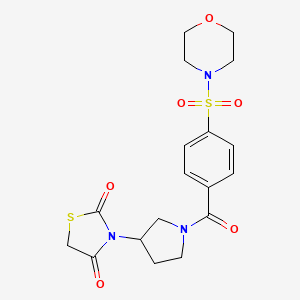
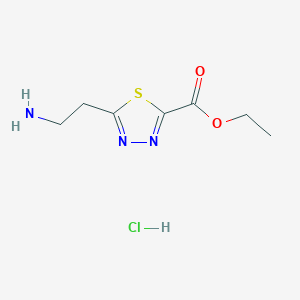
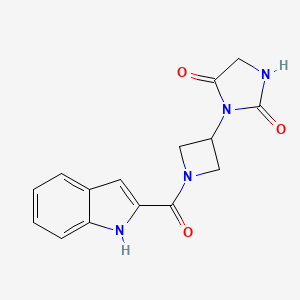
![4-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B2418440.png)
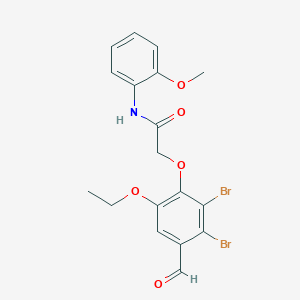
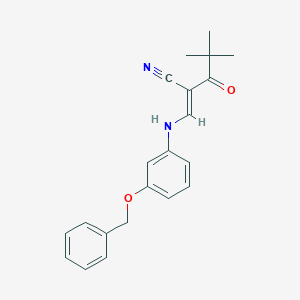
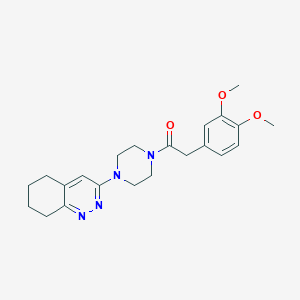
![6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2418450.png)
![5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2418452.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2418453.png)
![4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide](/img/structure/B2418454.png)

